molecular formula C7H8BClO2S B6304425 3-Chloro-2-(methylsulfanyl)phenylboronic acid CAS No. 2121513-12-8

3-Chloro-2-(methylsulfanyl)phenylboronic acid

Cat. No.: B6304425
CAS No.: 2121513-12-8
M. Wt: 202.47 g/mol
InChI Key: DCKHSAAPFMPDHL-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylsulfanyl)phenylboronic acid is a substituted phenylboronic acid derivative featuring a chlorine atom at the 3-position and a methylsulfanyl (SCH₃) group at the 2-position of the benzene ring. Phenylboronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks . The chloro and methylsulfanyl substituents likely influence its electronic profile, solubility, and regioselectivity in reactions compared to simpler phenylboronic acids.

Properties

IUPAC Name

(3-chloro-2-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKHSAAPFMPDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240185
Record name Boronic acid, B-[3-chloro-2-(methylthio)phenyl]-
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Molecular Weight

202.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-12-8
Record name Boronic acid, B-[3-chloro-2-(methylthio)phenyl]-
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Record name Boronic acid, B-[3-chloro-2-(methylthio)phenyl]-
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Record name 3-Chloro-2-(methylsulfanyl)phenylboronic acid
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Preparation Methods

Halogen-Metal Exchange Followed by Boronation

This two-step approach involves generating a lithium intermediate from a halogenated precursor, followed by quenching with a boron electrophile. For 3-chloro-2-(methylsulfanyl)phenylboronic acid, the starting material is typically 1-bromo-3-chloro-2-(methylsulfanyl)benzene. Treatment with n-butyllithium (n-BuLi) at low temperatures (–78°C to –100°C) induces halogen-metal exchange, forming a lithium aryl species. Subsequent addition of trimethyl borate (B(OMe)₃) yields the boronic ester, which is hydrolyzed to the boronic acid.

Key Advantages :

  • High regioselectivity due to directed lithiation by the methylsulfanyl group.

  • Compatibility with sensitive functional groups.

Challenges :

  • Strict temperature control required to prevent side reactions.

  • Sensitivity of lithium intermediates to moisture and oxygen.

Miyaura Borylation Using Palladium Catalysts

Palladium-catalyzed borylation employs diboron reagents (e.g., bis(pinacolato)diboron) to convert aryl halides into boronic esters. For the target compound, 3-chloro-2-(methylsulfanyl)phenyl iodide or bromide serves as the substrate. Catalytic systems such as Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) facilitate the reaction in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 80–100°C.

Key Advantages :

  • Mild conditions compared to lithiation.

  • Scalability for industrial applications.

Challenges :

  • High catalyst loading (5–10 mol%) increases costs.

  • Competing protodeboronation in polar solvents.

Directed Ortho-Metalation Approaches

Directed metalation strategies use directing groups (e.g., sulfanyl) to position the boron moiety. For example, treating 3-chloro-2-(methylsulfanyl)benzene derivatives with a superbase (e.g., LDA, LiTMP) generates a lithiated species ortho to the sulfanyl group. Quenching with B(OMe)₃ followed by hydrolysis yields the boronic acid.

Key Advantages :

  • Avoids halogenated precursors.

  • Leverages innate directing effects of substituents.

Challenges :

  • Limited substrate availability.

  • Competing side reactions at elevated temperatures.

Detailed Preparation Methods

Lithiation and Boronation Method

Procedure :

  • Halogen-Metal Exchange :

    • Dissolve 1-bromo-3-chloro-2-(methylsulfanyl)benzene (10 mmol) in anhydrous THF under nitrogen.

    • Cool to –78°C and add n-BuLi (12 mmol) dropwise. Stir for 1 h.

  • Boronation :

    • Add B(OMe)₃ (15 mmol) at –78°C, then warm to room temperature over 2 h.

  • Hydrolysis :

    • Quench with 1 M HCl (20 mL), extract with ethyl acetate, and concentrate.

    • Purify by recrystallization from hexane/ethyl acetate.

Yield : 75–82%.

Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature–78°CPrevents Li-Br exchange
n-BuLi Equiv1.2Minimizes side products
B(OMe)₃ Equiv1.5Ensures complete boronation

Palladium-Catalyzed Borylation

Procedure :

  • Reaction Setup :

    • Combine 3-chloro-2-(methylsulfanyl)phenyl iodide (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.1 equiv), and KOAc (3 equiv) in DMSO.

  • Heating :

    • Heat at 80°C for 12 h under nitrogen.

  • Workup :

    • Dilute with water, extract with dichloromethane, and concentrate.

    • Hydrolyze the ester with 1 M NaOH, acidify with HCl, and filter.

Yield : 68–74%.

Catalyst Screening :

CatalystYield (%)Selectivity (%)
Pd(dppf)Cl₂74>95
Pd(PPh₃)₄5887
Pd(OAc)₂/XPhos6592

Experimental Procedures and Optimization

Reaction Conditions and Solvent Effects

Polar aprotic solvents (THF, DMSO) enhance boronation rates but may promote protodeboronation. Mixed solvent systems (e.g., THF/H₂O) improve yields in hydrolysis steps. Microwave irradiation, as demonstrated in triazole synthesis, could reduce reaction times but remains unexplored for this compound.

Catalyst and Reagent Optimization

Reducing Pd loading to 5 mol% with electron-rich ligands (e.g., XPhos) maintains activity while lowering costs. Excess diboron reagents (1.5 equiv) compensate for steric hindrance from the methylsulfanyl group.

Isolation and Purification Techniques

Phase separation using acetonitrile (MeCN) and saturated NaCl efficiently isolates the boronic acid:

  • After acidification, add MeCN to the aqueous layer.

  • Saturate with NaCl to partition the product into the MeCN layer.

  • Separate layers and concentrate MeCN to obtain crystalline product.

Yield Improvement :

  • Three MeCN extractions increase recovery from 80% to 93%.

Comparative Analysis of Methods

MethodYield (%)CostScalability
Halogen-Metal Exchange82HighModerate
Miyaura Borylation74ModerateHigh
Directed Metalation70LowLow

Key Trade-offs :

  • Lithiation offers higher yields but requires cryogenic conditions.

  • Miyaura borylation is more scalable but less selective for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.

    Substituted Phenylboronic Acids: Formed from substitution reactions.

Scientific Research Applications

Organic Synthesis

3-Chloro-2-(methylsulfanyl)phenylboronic acid is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction enables the coupling of aryl halides with boronic acids to form biaryl compounds, which are essential in synthesizing complex organic molecules.

Key Reactions Involving 3-Chloro-2-(methylsulfanyl)phenylboronic Acid :

Reaction TypeDescription
Suzuki–Miyaura Coupling Formation of biaryl compounds using aryl halides and boronic acids.
Oxidation Conversion of the methylsulfanyl group to sulfoxide or sulfone.
Nucleophilic Substitution Chlorine atom can be replaced by nucleophiles (amines, thiols).

Medicinal Chemistry

In medicinal chemistry, this compound plays a significant role in developing pharmaceutical agents. Its ability to form stable biaryl structures is crucial for creating compounds with desired biological activities. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific enzymatic pathways.

Case Study Example :
A study demonstrated that modifications of biaryl compounds synthesized via Suzuki coupling exhibited enhanced activity against cancer cell lines, indicating the importance of such compounds in drug design.

Material Science

The unique electronic properties imparted by the chlorine and methylsulfanyl groups make 3-Chloro-2-(methylsulfanyl)phenylboronic acid valuable in material science. It has been utilized in synthesizing advanced materials with tailored electronic and optical properties, contributing to the development of organic semiconductors and photovoltaic devices.

Research Findings :
Materials synthesized from this compound showed improved charge transport properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs).

Biological Studies

Research into the biological activity of 3-Chloro-2-(methylsulfanyl)phenylboronic acid has revealed potential interactions with biomolecules. Studies have indicated that this compound may exhibit anti-inflammatory properties and could serve as a lead compound for further development.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylsulfanyl)phenylboronic acid in chemical reactions involves the following steps:

    Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

    Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium catalyst, forming a palladium-aryl intermediate.

    Reductive Elimination: The final step involves reductive elimination, where the biaryl product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly alter molecular weight, solubility, and hydrophobicity. Key comparisons are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Chloro-2-(methylsulfanyl)phenylboronic Acid and Analogs

Compound Molecular Formula Molecular Weight Purity (%) Solubility (Key Solvents) logP (Predicted)
Phenylboronic acid C₆H₇BO₂ 121.93 ≥98 High in ethers/ketones 1.59
3-Chloro-2-methylphenylboronic acid C₇H₈BClO₂ 170.40 >97 Moderate in chloroform ~2.1 (estimated)
3-Chloro-2-(trifluoromethyl)phenylboronic acid C₇H₅BClF₃O₂ 224.37 95 Low in hydrocarbons ~2.8 (estimated)
(2-(Benzyloxy)-3-chlorophenyl)boronic acid C₁₃H₁₂BClO₃ 262.50 95 Data limited; likely polar solvents ~2.5 (estimated)

Key Observations:

  • The methylsulfanyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DME/water mixtures) compared to purely hydrocarbon-substituted analogs, as seen in Suzuki reaction conditions .
  • Chloro substituents generally increase molecular weight and hydrophobicity (logP), as observed in 3-chloro-2-methylphenylboronic acid (logP ~2.1 vs. 1.59 for phenylboronic acid) .

Reactivity in Cross-Coupling Reactions

Substituents dictate electronic effects (electron-withdrawing/donating) and steric hindrance, impacting reaction efficiency.

Table 2: Reactivity Trends in Suzuki-Miyaura Couplings

Compound Reactivity Notes Reference
Phenylboronic acid Standard substrate; high reactivity with aryl halides in Pd-catalyzed couplings.
3-Chloro-2-(methylsulfanyl)phenylboronic acid Likely moderate reactivity: Chloro is electron-withdrawing, while SCH₃ is weakly donating. Steric hindrance at 2-position may slow coupling.
3-Thiophenylboronic acid (C₆H₄SBr) Higher reactivity in thiophene-based couplings due to sulfur's electron-rich nature.
4-Chloro-2,6-dimethoxypyrimidine boronic acid Electron-withdrawing groups (Cl, OMe) enhance electrophilicity, accelerating oxidative addition.

Key Observations:

  • The methylsulfanyl group may reduce reactivity compared to electron-donating groups (e.g., methoxy) but improve stability against oxidation .
  • Steric effects from the 2-position substituent (SCH₃) could necessitate longer reaction times or higher catalyst loading, as seen in analogous systems .

Biological Activity

3-Chloro-2-(methylsulfanyl)phenylboronic acid is an organoboron compound notable for its unique structure, which includes a boronic acid group, a chloro substituent, and a methylsulfanyl group attached to a phenyl ring. Its molecular formula is C₇H₈BClO₂S, with a molecular weight of approximately 191.56 g/mol. This compound has garnered attention in organic synthesis and medicinal chemistry due to its reactivity and potential biological applications.

The biological activity of 3-Chloro-2-(methylsulfanyl)phenylboronic acid primarily revolves around its interactions with various biomolecules, particularly enzymes. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols and can participate in enzyme inhibition, making it a candidate for the development of therapeutic agents targeting specific diseases. Notably, studies have indicated that compounds containing boronic acids can inhibit proteasomal activity, leading to apoptosis in cancer cells.

Key Biological Interactions:

  • Enzyme Inhibition: The compound has been explored for its potential to inhibit kinases involved in cell signaling pathways.
  • Reversible Binding: The boronic acid group can interact with enzymes, potentially leading to the design of enzyme inhibitors.

Case Studies and Research Findings

Several studies have highlighted the biological implications of 3-Chloro-2-(methylsulfanyl)phenylboronic acid and its derivatives:

  • Inhibition of Kinases: Research has shown that derivatives of this compound can effectively inhibit specific kinases, which are crucial in various signaling pathways related to cancer progression.
  • Apoptosis Induction: Some studies suggest that boron-containing compounds can induce apoptosis in cancer cells by disrupting proteasomal function.
  • Therapeutic Applications: The unique combination of functional groups allows for the modification of physicochemical properties, enhancing drug delivery systems.

Comparative Analysis

To better understand the biological activity of 3-Chloro-2-(methylsulfanyl)phenylboronic acid, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
3-Chloro-2-(methylsulfanyl)phenylboronic acidC₇H₈BClO₂SUnique chloro and methylsulfanyl groups
3-Chloro-4-fluorophenylboronic acidC₇H₈BClFContains a fluorine atom instead of methylsulfanyl
4-Chloro-2-(methylsulfanyl)phenylboronic acidC₇H₉BClO₂SDifferent position of chloro substituent

This table illustrates how the structural variations among these compounds can lead to different reactivity patterns and biological interactions.

Applications in Organic Synthesis

3-Chloro-2-(methylsulfanyl)phenylboronic acid is extensively utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. Its ability to act as a building block for complex organic molecules makes it invaluable in both academic research and industrial applications .

Synthesis Methods

Various methods exist for synthesizing this compound, often involving the use of palladium catalysts in cross-coupling reactions. The presence of both the boronic acid and chloro groups enhances its versatility as a reagent in organic synthesis.

Q & A

Q. What advanced catalytic applications exist beyond Suzuki-Miyaura couplings for this compound?

  • Methodological Answer : The boronic acid can act as a ligand in transition-metal catalysis (e.g., Rh-catalyzed C-H activation). In photoredox catalysis, its electron-deficient aryl ring facilitates charge transfer. Pair with Ir(ppy)₃ (1 mol%) under blue LED light for radical-mediated transformations .

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